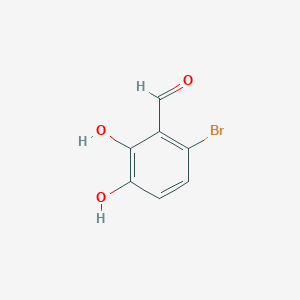

6-Bromo-2,3-dihydroxybenzaldehyde

Description

Key Structural and Functional Differences:

Regiochemical Effects :

- In This compound , the bromine atom at position 6 creates steric hindrance near the aldehyde group, potentially reducing electrophilic substitution reactivity compared to isomers with bromine at positions 4 or 5.

- 5-Bromo-2,3-dihydroxybenzaldehyde (CAS 52924-55-7) features a bromine atom adjacent to one hydroxyl group, enabling intramolecular hydrogen bonding that may stabilize the molecule in specific solvents.

Synthetic Utility :

Spectroscopic Distinctions :

- Infrared (IR) spectra of these isomers show variations in O-H and C=O stretching frequencies due to differences in hydrogen-bonding networks.

Properties

Molecular Formula |

C7H5BrO3 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

6-bromo-2,3-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-3,10-11H |

InChI Key |

PCSTWUHSLBALGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)O)C=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Bromo-2,3-methylenedioxybenzaldehyde (33)

- Structure : The methylenedioxy group (OCH₂O) replaces the hydroxyl groups at positions 2 and 3.

- Synthesis : Formed by reacting 6-bromo-2,3-dihydroxybenzaldehyde with diiodomethane under basic conditions to protect the catechol moiety .

- Key Differences :

- Solubility : The methylenedioxy group enhances lipophilicity compared to the polar dihydroxy groups in the parent compound.

- Reactivity : Protection of hydroxyl groups reduces hydrogen-bonding capacity and alters electrophilic substitution patterns.

- Applications : Used in nucleophilic aromatic substitution reactions for fluorine-18 radiolabeling due to its stability .

6-Bromo-2,3-dimethoxybenzaldehyde

- Structure : Methoxy (-OCH₃) groups replace hydroxyls at positions 2 and 3.

- Synthesis : Derived from methylation of the parent dihydroxy compound or direct bromination of dimethoxybenzaldehyde precursors .

- Key Differences: Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the aromatic ring compared to electron-withdrawing hydroxyl groups.

| Property | This compound | 6-Bromo-2,3-dimethoxybenzaldehyde |

|---|---|---|

| Molecular Formula | C₇H₅BrO₃ | C₉H₉BrO₃ |

| LogP (Lipophilicity) | Lower (hydroxyls) | 2.28 |

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

2-Bromo-6-hydroxybenzaldehyde

- Structure : Hydroxyl at position 6 and bromine at position 2.

- Key Differences :

| Property | This compound | 2-Bromo-6-hydroxybenzaldehyde |

|---|---|---|

| Substitution Pattern | 2,3-OH; 6-Br | 2-Br; 6-OH |

| Biological Relevance | Catechol-mediated metal chelation | Limited chelation potential |

6-Bromo-2:4-dinitro-3-hydroxybenzaldehyde (VIII)

- Structure : Nitro groups at positions 2 and 4, hydroxyl at position 3, and bromine at position 6 .

- Key Differences :

- Electron Withdrawal : Nitro groups strongly deactivate the ring, reducing reactivity toward electrophiles.

- Applications : Nitro derivatives are intermediates in explosive or dye synthesis, unlike the parent compound’s role in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for 6-bromo-2,3-dihydroxybenzaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of a dihydroxybenzaldehyde precursor. For example, bromination of 2,3-dihydroxybenzaldehyde using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at 0–25°C can yield the target compound . Optimization involves controlling stoichiometry (1:1 molar ratio of precursor to NBS) and reaction time (4–6 hours) to minimize byproducts like dibrominated derivatives. Protecting hydroxyl groups with methoxy or acetyl groups during bromination may improve regioselectivity, followed by deprotection .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FT-IR : Confirms hydroxyl (broad ~3200 cm⁻¹), aldehyde (~2850–2720 cm⁻¹ and ~1700 cm⁻¹), and C-Br (~600 cm⁻¹) stretches.

- NMR : H NMR shows aldehyde proton at δ 9.8–10.2 ppm, aromatic protons (δ 6.5–7.5 ppm), and hydroxyl protons (exchangeable, δ ~5–6 ppm). NMR confirms aldehyde carbon (δ ~190–200 ppm) and brominated aromatic carbons (δ ~110–130 ppm) .

- X-ray crystallography : Resolves structural ambiguities, such as hydrogen bonding between hydroxyl groups and aldehyde oxygen, which influence packing .

Q. What are the common chemical reactions involving this compound?

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ in acidic conditions, yielding 6-bromo-2,3-dihydroxybenzoic acid .

- Reduction : Aldehyde reduction with NaBH₄ or LiAlH₄ produces 6-bromo-2,3-dihydroxybenzyl alcohol .

- Substitution : Bromine can be replaced via nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions .

Advanced Research Questions

Q. How can researchers address challenges in preserving hydroxyl group reactivity during synthetic modifications?

Hydroxyl groups are prone to oxidation or undesired side reactions. Strategies include:

Q. What computational methods are suitable for modeling the electronic and steric effects of bromine in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic distributions, highlighting bromine’s electron-withdrawing effect on the aromatic ring. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes), leveraging the hydroxyl and aldehyde groups for hydrogen bonding .

Q. How can structural data contradictions (e.g., polymorphism) be resolved in crystallographic studies?

Polymorphism arises due to varied hydrogen-bonding networks. Use high-resolution single-crystal XRD and Hirshfeld surface analysis to differentiate between polymorphs. SHELXL software (via Olex2) is recommended for refining structures and validating hydrogen-bond geometries .

Q. What strategies are effective in designing this compound derivatives for antimicrobial applications?

Q. How does the redox behavior of this compound influence its stability in aqueous solutions?

Cyclic voltammetry (CV) reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl) corresponding to hydroxyl group oxidation. Stability is pH-dependent: under neutral conditions, the compound forms stable quinone intermediates, while acidic conditions promote aldehyde protonation and aggregation. Use buffered solutions (pH 6–7) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.